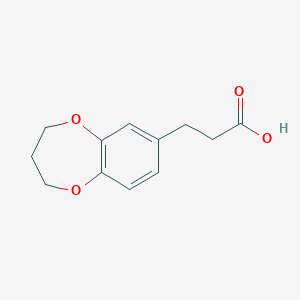

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

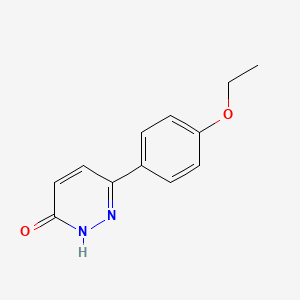

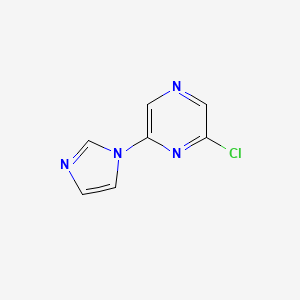

“3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid” is a chemical compound with the molecular formula C12H14O4 . It is a derivative of 3,4-dihydro-2H-1,5-benzodioxepin , a bicyclic compound consisting of a benzene ring fused to a seven-membered ring containing two oxygen atoms .

Molecular Structure Analysis

The molecular structure of “3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid” can be represented by the InChI code: 1S/C12H14O4/c13-12(14)5-3-9-2-4-10-11(8-9)16-7-1-6-15-10/h2,4,8H,1,3,5-7H2,(H,13,14) . This indicates that the molecule consists of a 3,4-dihydro-2H-1,5-benzodioxepin ring attached to a propanoic acid group .

Wissenschaftliche Forschungsanwendungen

Chemistry and Biological Activity

Research into compounds structurally related to 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid, such as 3-benzazepines, has highlighted their potential in medicinal chemistry due to their cytotoxic activities against cancer cells and effects on multidrug resistance (MDR) in leukemia. For instance, certain 3-benzazepines have been shown to exhibit higher cytotoxicity than dopamine in human promyelotic leukemia cells, and their ability to produce radicals and enhance the decay of ascorbic acid in rat brain homogenate suggests a potential for therapeutic application in oxidative stress-related conditions. Furthermore, these compounds have shown inhibitory effects against reverse transcriptase, suggesting a role in antiviral therapy (Kawase, Saito, & Motohashi, 2000).

Synthetic Applications

The synthetic versatility of compounds related to 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid is evident in methodologies developed for constructing complex heterocycles, such as benzimidazoles, quinoxalines, and benzo[1,5]diazepines, from o-phenylenediamines. These synthetic routes highlight the chemical's role as a precursor in the synthesis of bioactive heterocyclic compounds, which are critical in drug development and other applications in organic chemistry (Ibrahim, 2011).

Analytical and Environmental Implications

In the field of analytical chemistry, the structural analogs of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid have been utilized in the development of high-performance liquid chromatography (HPLC) methodologies for the analysis of basic drugs, demonstrating the compound's relevance in improving the analytical detection and characterization of pharmaceuticals (Flanagan, Harvey, & Spencer, 2001).

Biodegradation and Environmental Fate

The environmental fate and biodegradation of parabens, which share structural similarities with 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid, have been reviewed to understand their persistence and transformation in aquatic environments. This research underscores the importance of evaluating the environmental impact of such compounds, particularly their biodegradability and potential to form more stable and persistent chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety And Hazards

The safety information available indicates that “3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-12(14)5-3-9-2-4-10-11(8-9)16-7-1-6-15-10/h2,4,8H,1,3,5-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYULEYHGWKPDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CCC(=O)O)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)

![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)

![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)

![4-(5-Fluoropyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416116.png)

![4-(2-Bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416117.png)

![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B1416118.png)